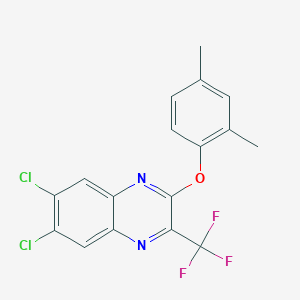
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, also known as DFQ, is an organochlorine compound that has been studied for its potential applications in various scientific and medical research fields. It is a synthetic compound with a unique structure, which makes it highly stable and resistant to degradation. DFQ has been found to be an effective inhibitor of certain enzymes, and has been used in a variety of research studies.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Quinoxalines, including derivatives like 6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, have been investigated for their potential medicinal properties. For instance, quinoxaline derivatives have been studied for their antimalarial activity, although certain derivatives showed no significant antimalarial effects but exhibited toxicity at high doses (G. Fisher et al., 1975). Furthermore, some quinoxaline 1,4-di-N-oxides have been identified as efficient and selective cytotoxins for hypoxic cells, a common feature of solid tumors, suggesting their potential in cancer chemotherapy (A. Monge et al., 1995).
Organic Chemistry and Synthesis
Research in organic chemistry has explored the synthesis and transformation of quinoxaline derivatives. Studies include the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxalines via 1,3-dipolar cycloaddition reactions (H. Kim et al., 1990), showcasing the versatility of quinoxaline derivatives in constructing complex heterocyclic systems. Additionally, the formation of novel quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation highlights the reactivity and potential applications of these compounds in synthesizing new heterocyclic structures (Y. Kurasawa et al., 1989).
Materials Science and Catalysis
Quinoxaline derivatives have also found applications in materials science, particularly in the development of chiral ligands for catalysis. For example, poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains at specific positions on the quinoxaline ring can induce right- or left-handed helical structures, demonstrating solvent-dependent inversion of helical sense. These properties make them promising candidates for use as highly enantioselective chiral ligands in catalytic reactions, such as palladium-catalyzed hydrosilylation of styrene (Takeshi Yamamoto et al., 2013).
Propriétés
IUPAC Name |
6,7-dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-3-4-14(9(2)5-8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDNPMCTUIPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

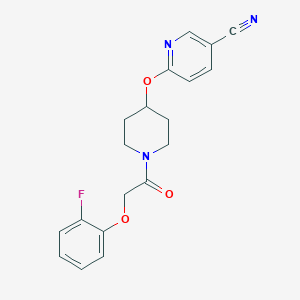
![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)
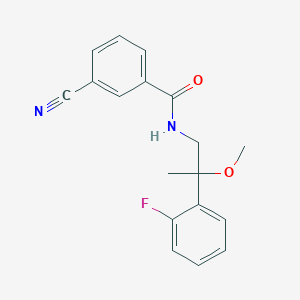
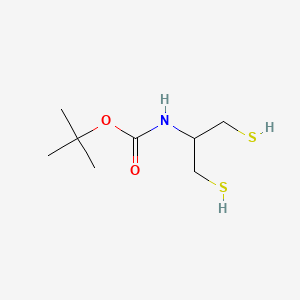

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)
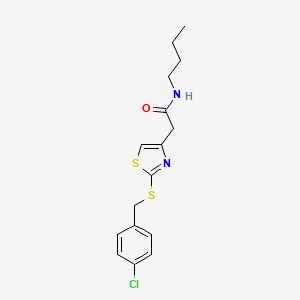
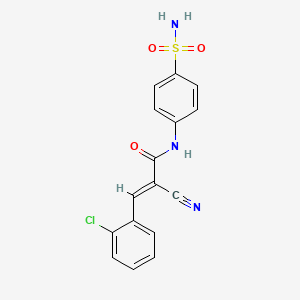
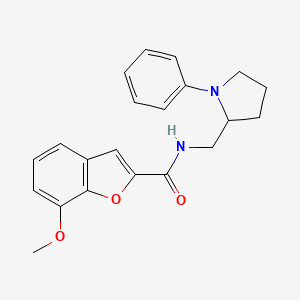
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)
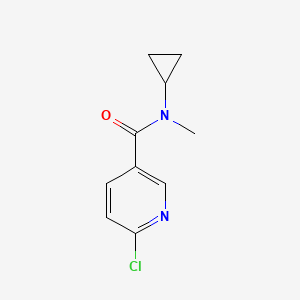
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)
